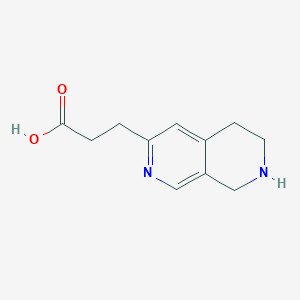
3-(5,6,7,8-Tetrahydro-2,7-naphthyridin-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5,6,7,8-Tetrahydro-2,7-naphthyridin-3-yl)propanoic acid is a heterocyclic compound that belongs to the naphthyridine familyThe structure of this compound includes a naphthyridine core, which is known for its diverse biological activities and photochemical properties .
Preparation Methods
The synthesis of 3-(5,6,7,8-Tetrahydro-2,7-naphthyridin-3-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol in the presence of a water-soluble iridium catalyst under an air atmosphere . Another approach includes multicomponent reactions involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of tetrabromobenzene-1,3-disulfonamide . Industrial production methods often focus on optimizing these reactions for higher yields and cost-effectiveness.
Chemical Reactions Analysis
3-(5,6,7,8-Tetrahydro-2,7-naphthyridin-3-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenated compounds. Major products formed from these reactions include various substituted naphthyridine derivatives, which can be further utilized in different applications .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent . In materials science, it is used as a component in light-emitting diodes, dye-sensitized solar cells, and molecular sensors . Additionally, it serves as a ligand in coordination chemistry and is studied for its role in self-assembly host-guest systems .
Mechanism of Action
The mechanism of action of 3-(5,6,7,8-Tetrahydro-2,7-naphthyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been found to have a high affinity for αvβ6 integrin, which plays a role in cell adhesion and signaling . The compound’s effects are mediated through its binding to this integrin, leading to various downstream effects that contribute to its biological activities.
Comparison with Similar Compounds
3-(5,6,7,8-Tetrahydro-2,7-naphthyridin-3-yl)propanoic acid can be compared with other naphthyridine derivatives such as 1,5-naphthyridine and 1,8-naphthyridine. While all these compounds share a similar core structure, their biological activities and applications can vary significantly. For example, 1,8-naphthyridine is known for its use in antibacterial agents like gemifloxacin, whereas 1,5-naphthyridine derivatives are explored for their anticancer properties . The unique structural features of this compound contribute to its distinct biological activities and applications.
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-(5,6,7,8-tetrahydro-2,7-naphthyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)2-1-10-5-8-3-4-12-6-9(8)7-13-10/h5,7,12H,1-4,6H2,(H,14,15) |
InChI Key |
NRXMLXNYGPNRHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=CN=C(C=C21)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















